Z-Gly-gln-OH

Description

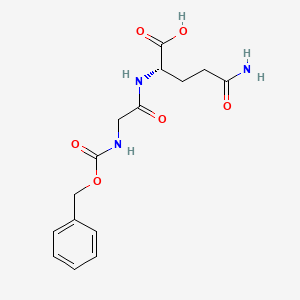

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMPQNRKDGXXFG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Gly-Gln-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-Glycyl-L-Glutamine (Z-Gly-Gln-OH) is a protected dipeptide of significant interest in the fields of biochemistry and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. It details the principles of its synthesis and purification, along with the analytical methods for its characterization. The primary biological role of Z-Gly-Gln-OH as a substrate for transglutaminases is discussed in detail, including its mechanism of action. Furthermore, this guide explores its applications as a crucial building block in peptide synthesis and its potential, though less explored, neuroprotective effects and utility in enzyme inhibitor screening and targeted drug delivery systems.

Chemical Structure and Molecular Properties

Z-Gly-Gln-OH is a dipeptide composed of glycine and L-glutamine. The N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group, which is a common amine protecting group in peptide synthesis. This protection prevents unwanted side reactions during the coupling of amino acids.[1] The C-terminus of the glutamine residue remains as a free carboxylic acid (-OH).

The molecular formula for Z-Gly-Gln-OH is C₁₅H₁₉N₃O₆.

Molecular Weight:

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:

-

Carbon (C): 15 * 12.011 = 180.165

-

Hydrogen (H): 19 * 1.008 = 19.152

-

Nitrogen (N): 3 * 14.007 = 42.021

-

Oxygen (O): 6 * 15.999 = 95.994

Total Molecular Weight = 337.33 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of Z-Gly-Gln-OH is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₃O₆ | |

| Molecular Weight | 337.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 131-132 °C | |

| Solubility | Slightly soluble in water, chloroform, and methanol. | |

| Optical Rotation | [α]²⁰/D ~ -3.9° (c=1 in DMF) |

Synthesis and Purification

The synthesis of Z-Gly-Gln-OH is typically achieved through standard solution-phase peptide synthesis methodologies. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the amino terminus of glycine, preventing self-polymerization and directing the reaction to the desired peptide bond formation.[1]

General Synthesis Protocol

A common approach involves the coupling of Z-glycine with L-glutamine. The carboxyl group of Z-glycine is activated to facilitate the formation of the amide bond with the amino group of L-glutamine.

Step-by-Step Methodology:

-

Activation of Z-Glycine: Z-glycine is reacted with a coupling agent, such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like dicyclohexylcarbodiimide (DCC), to form an activated ester (e.g., Z-Gly-OSu). This step enhances the electrophilicity of the carboxyl carbon.

-

Coupling Reaction: The activated Z-glycine is then reacted with L-glutamine in a suitable solvent, often an aqueous-organic mixture, in the presence of a base to neutralize the forming acid and maintain a favorable pH for the reaction.

-

Work-up and Isolation: After the reaction is complete, the crude product is isolated. This typically involves acidification to precipitate the product, followed by filtration.

-

Purification: The crude Z-Gly-Gln-OH is purified, commonly by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

Purification and Quality Control

The purity of the final product is crucial for its intended applications. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Z-Gly-Gln-OH. Thin-layer chromatography (TLC) can also be used for rapid monitoring of the reaction progress and purification fractions.

Analytical Characterization

A comprehensive structural elucidation and confirmation of Z-Gly-Gln-OH involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyloxycarbonyl group, the methylene protons of glycine and the benzyl group, and the methine and methylene protons of the glutamine residue. The amide protons will also be visible, and their chemical shifts can be sensitive to the solvent and temperature.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 15 carbon atoms in the molecule, including the carbonyl carbons of the carbamate, the two peptide bonds, and the carboxylic acid, as well as the aromatic carbons and the aliphatic carbons of the amino acid residues.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 338.14.

-

Fragmentation Pattern: The fragmentation of Z-Gly-Gln-OH in tandem MS (MS/MS) would likely involve the cleavage of the peptide bonds, leading to the formation of b- and y-ions. The loss of the benzyloxycarbonyl group is also a probable fragmentation pathway. Analysis of these fragment ions allows for the confirmation of the amino acid sequence.

Biological Activity and Mechanism of Action

The primary and most well-documented biological role of Z-Gly-Gln-OH is as a substrate for transglutaminases (TGases).

Substrate for Transglutaminases

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[2] Z-Gly-Gln-OH serves as a well-characterized acyl donor substrate for these enzymes. The glutamine residue of Z-Gly-Gln-OH is recognized by the active site of the transglutaminase.

Sources

Physicochemical properties of Z-Gly-Gln-OH for peptide synthesis

This guide details the physicochemical properties, synthetic utility, and handling protocols for Z-Gly-Gln-OH (

Technical Guide for Peptide Chemists & Biochemists

Executive Summary & Molecular Identity

Z-Gly-Gln-OH is a protected dipeptide intermediate used primarily in solution-phase peptide synthesis and as a structural probe in enzymatic specificity studies. It is distinct from its regioisomer, Z-Gln-Gly-OH (the standard transglutaminase substrate), a common point of confusion in procurement and assay design.

This compound combines the acid-stable, hydrogenolysis-labile Carbobenzoxy (Z or Cbz) protecting group with the flexible Glycine linker and the polar, reactive Glutamine residue. Its handling requires specific attention to solubility profiles and the prevention of amide side-chain degradation.

Core Physicochemical Data

| Property | Data |

| Chemical Name | |

| Sequence | Z-Gly-Gln-OH |

| CAS Number | 6154-39-8 (Note: Distinct from Z-Gln-Gly-OH, CAS 6610-42-0) |

| Molecular Formula | |

| Molecular Weight | 337.33 g/mol |

| Physical State | White to off-white powder |

| Solubility | Low in water; Soluble in DMF, DMSO, warm alcohols |

| pKa (Predicted) | ~3.6 (Carboxyl), ~9.5 (Amide/Amine typically masked) |

| Storage | -20°C, Desiccated (Hygroscopic potential) |

Structural Architecture & Isomer Criticality

The "Isomer Trap" in Enzymatic Assays

A critical distinction must be made between Z-Gly-Gln-OH and Z-Gln-Gly-OH.

-

Z-Gln-Gly-OH (CAS 6610-42-0): The canonical "Folk" substrate for Transglutaminase (TGase). The Glutamine is N-terminal (protected), acting as the acyl donor.

-

Z-Gly-Gln-OH (CAS 6154-39-8): The Glutamine is C-terminal. While it can serve as a substrate in specificity profiling, it is not the standard reference material for TGase colorimetric assays.

Structural Visualization

The following diagram illustrates the synthesis logic and the structural difference between the target molecule and its common isomer.

Figure 1: Structural composition of Z-Gly-Gln-OH highlighting the C-terminal Glutamine and the distinction from the TGase substrate Z-Gln-Gly-OH.

Synthetic Utility & Protocols

Synthesis via Active Ester Method

The most robust synthesis route avoids racemization of the Glutamine residue by coupling Z-Gly-OSu (N-hydroxysuccinimide ester) with free Glutamine.

Protocol: Synthesis of Z-Gly-Gln-OH

-

Reagents: Z-Gly-OSu (1.0 eq), L-Glutamine (1.2 eq), Triethylamine (TEA, 2.0 eq).

-

Solvent System: THF:Water (2:1 v/v). Why: Z-Gly-OSu is soluble in THF; free Gln requires water.

-

Procedure:

-

Dissolve L-Glutamine in water containing TEA.

-

Add Z-Gly-OSu dissolved in THF dropwise to the aqueous solution.

-

Stir at room temperature for 12–24 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2–3.

-

Isolation: The product, Z-Gly-Gln-OH, typically precipitates upon acidification. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over

, and recrystallize from EtOAc/Petroleum Ether.

-

Deprotection (Hydrogenolysis)

To access H-Gly-Gln-OH (Free dipeptide):

-

Catalyst: 10% Pd/C (10% w/w of peptide).

-

Solvent: Methanol or Methanol/Water (if solubility is poor).

-

Condition:

atmosphere (balloon pressure) for 2–4 hours. -

Caution: Filter catalyst carefully (pyrophoric) through Celite.

Handling the "Glutamine Challenge"

Working with Z-Gly-Gln-OH requires mitigating two primary risks: Solubility Aggregation and Side-Chain Instability .

Solubility & Aggregation

Glutamine peptides are notorious for forming intermolecular hydrogen bond networks via their primary amide side chains (

-

Observation: The powder may appear fluffy but resists dissolution in pure DCM or Chloroform.

-

Solution: Use "Chaotropic Solvation."

-

Dissolve in DMF or DMSO.

-

If using in SPPS or coupling reactions in DCM, add a small amount of LiCl (0.4M) or Pseudoproline strategies to disrupt H-bonds.

-

Stability Risks (Deamidation & Nitrile Formation)

Unlike N-terminal Glutamine, which forms Pyroglutamate (pGlu), the C-terminal Glutamine in Z-Gly-Gln-OH is susceptible to:

-

Deamidation: Hydrolysis of the side chain amide to acid (forming Z-Gly-Glu-OH) under basic conditions (pH > 10).

-

Nitrile Formation: Under strong activation (e.g., using DCC without HOBt), the side chain amide (

) can dehydrate to a nitrile (

Figure 2: Major degradation pathways for C-terminal Glutamine peptides. Avoid high pH and use HOBt/Oxyma during activation to prevent nitrile formation.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[1] Berichte der deutschen chemischen Gesellschaft. (Foundational Z-group chemistry).

-

Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry. (Establishes Z-Gln-Gly as the standard substrate, distinguishing it from Z-Gly-Gln).

-

Wünsch, E. (1974). Synthese von Peptiden.[1][2][] In: Houben-Weyl Methoden der organischen Chemie. Vol 15/1. Thieme Stuttgart. (Detailed protocols for Z-Gly-OSu coupling).

-

Sigma-Aldrich (Merck). Product Specification: Z-Gln-Gly-OH vs Z-Gly-Gln-OH. (Verification of CAS 6610-42-0 vs 6154-39-8).

Sources

A Senior Application Scientist's Guide to Z-Gly-Gln-OH in Transglutaminase Assays: From Core Principles to Advanced Applications

Welcome to an in-depth exploration of Nα-Benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly-OH), a cornerstone dipeptide substrate for the robust characterization of transglutaminase (TGase) activity. This guide is designed for researchers, scientists, and drug development professionals who seek not just to perform an assay, but to understand its mechanistic underpinnings, validate its outputs, and adapt its principles to diverse research questions. As field-proven insights are paramount, we will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Part 1: The Molecular Players - Understanding Z-Gly-Gln-OH and Transglutaminase

At the heart of numerous biological processes, from blood clotting and wound healing to the pathology of autoimmune disorders like celiac disease, lies the transglutaminase enzyme family.[1][2] These enzymes, classified as transferases (EC 2.3.2.13), catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine (Gln) residue and the ε-amino group of a lysine (Lys) residue.[3][4] This action results in the post-translational modification or cross-linking of proteins.[3]

To study these crucial enzymes, a reliable and specific substrate is required. Z-Gln-Gly-OH (often abbreviated as Z-QG) has emerged as a widely used and effective tool for this purpose.[5][6]

Why Z-Gln-Gly-OH? The Rationale of a Superior Substrate

Z-Gln-Gly-OH is a synthetic dipeptide that acts as a γ-glutamyl donor.[5][7] Its design is a masterful example of biochemical utility:

-

The Glutamine Residue : Provides the essential γ-carboxamide group that is the primary recognition and reaction site for the TGase.

-

The Glycine Residue : Offers a simple, non-bulky C-terminal neighbor, ensuring good solubility and accessibility to the enzyme's active site.

-

The N-terminal 'Z' Group (Benzyloxycarbonyl) : This protecting group serves a critical function. It blocks the α-amino group of the glutamine, preventing it from participating in unwanted side reactions such as polymerization, thereby directing the enzymatic activity specifically to the γ-carboxamide group.

The fundamental reaction catalyzed by TGase involves an acyl-transfer mechanism. The enzyme's active site cysteine residue attacks the γ-carboxamide of the glutamine in Z-Gln-Gly-OH, forming a covalent thioester intermediate and releasing ammonia. This intermediate is then resolved by a nucleophilic attack from a primary amine. In the absence of a lysine-containing substrate, other primary amines can serve as the acyl acceptor, a feature ingeniously exploited in enzymatic assays.[8][9]

Part 2: The Cornerstone Assay: The Hydroxamate Method for Colorimetric TGase Detection

The most common, robust, and cost-effective method for quantifying TGase activity using Z-Gln-Gly-OH is the hydroxamate assay.[10][11] This endpoint assay is based on the ability of TGase to use hydroxylamine (NH₂OH) as an amine donor substrate.

Principle of the Assay

The assay proceeds in two distinct, sequential stages:

-

Enzymatic Reaction : In the presence of TGase, hydroxylamine attacks the enzyme-substrate thioester intermediate. This resolves the intermediate and forms a stable γ-glutamyl hydroxamate product, specifically Z-L-glutamyl-(γ-hydroxamate)-glycine.[10][11]

-

Chromogenic Detection : The reaction is terminated by adding an acidic solution of ferric chloride (FeCl₃). The hydroxamate functional group in the product acts as a chelating agent, forming a deep-red or brown-colored complex with the Fe³⁺ ions.[10][12] The intensity of this color, which is directly proportional to the amount of product formed, is quantified by measuring its absorbance at approximately 525 nm.[11][12]

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed for a 96-well plate format but can be scaled. A critical component of a self-validating system is the inclusion of proper controls and a standard curve.

1. Reagent Preparation & Rationale:

| Reagent | Stock Concentration | Final Concentration | Rationale & In-Depth Insight |

| Tris Buffer | 1 M, pH 6.0 | 100-200 mM | Why pH 6.0? While TGase can function over a range, pH 6.0 is optimal for the hydroxamate assay with microbial TGase, balancing enzyme activity and the stability of the final colored complex.[12] For tissue TG2, a pH closer to 7.4 may be used.[13] |

| Z-Gln-Gly-OH | 100 mM (in buffer) | 30 mM | Substrate Saturation: This concentration is typically well above the Km for most TGases, ensuring the reaction rate is proportional to enzyme concentration, not limited by substrate availability.[12] |

| Hydroxylamine | 1 M (pH adjusted to 6.0) | 100 mM | Acyl Acceptor: Provided in vast excess to drive the reaction towards hydroxamate formation. The pH must be adjusted to prevent altering the overall reaction pH.[12] |

| Glutathione (GSH) | 100 mM | 10 mM | Redox Stability: The active site cysteine of TGase is susceptible to oxidation. GSH (or DTT) maintains a reducing environment, preventing inactivation and ensuring consistent activity.[12][14] |

| CaCl₂ (for TG2) | 1 M | 5-10 mM | Essential Cofactor: Tissue TG2 requires Ca²⁺ for the conformational change that exposes its active site.[9] Microbial TGase is Ca²⁺-independent. |

| Enzyme Sample | Variable | Variable | Dilute in a suitable buffer (e.g., Tris) immediately before use. Keep on ice to prevent activity loss. |

| Termination Reagent | 1.5 M HCl, 6% TCA, 2.5% FeCl₃ | 1:1 ratio with sample | Trifunctional Role: The HCl and Trichloroacetic Acid (TCA) halt the enzymatic reaction by denaturing the TGase. The FeCl₃ simultaneously initiates color development.[12] |

| Standard | 10 mM L-Glutamic acid γ-monohydroxamate | 0-2 mM range | Absolute Quantification: This is the actual product of the reaction. A standard curve is essential for converting absorbance values into absolute product concentration (µmol), which is required to calculate specific activity.[10][14] |

2. Assay Procedure:

-

Prepare the Standard Curve: In separate wells, perform serial dilutions of the L-Glutamic acid γ-monohydroxamate standard in the reaction buffer to final concentrations ranging from 0 to 2.0 µmol in the final assay volume.

-

Prepare Reaction Master Mix: For N reactions, combine (N+1) volumes of Tris buffer, Z-Gln-Gly-OH, Hydroxylamine, and GSH (and CaCl₂ if using TG2).

-

Set Up Assay Plate:

-

Blank Wells: Add 100 µL of Master Mix. Add 50 µL of the buffer used to dilute the enzyme.

-

Sample Wells: Add 100 µL of Master Mix.

-

-

Initiate the Reaction: Add 50 µL of the appropriately diluted TGase solution to the sample wells. Mix gently.

-

Incubation: Incubate the plate at 37°C for 10-30 minutes.[12] The ideal time should be determined empirically to ensure the reaction is within the linear range.

-

Terminate and Develop Color: Stop the reaction by adding 150 µL of the Termination Reagent to all wells (standards, blanks, and samples). A color should develop immediately.

-

Read Absorbance: After a brief incubation (5 minutes) to ensure complete color development, measure the absorbance at 525 nm using a microplate reader.

3. Data Analysis and Calculation:

-

Process Raw Data: Subtract the average absorbance of the blank wells from all sample and standard wells.

-

Generate Standard Curve: Plot the background-subtracted absorbance of the standards against their known concentration (µmol). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Product Formed: Use the standard curve equation to calculate the amount of hydroxamate product (in µmol) formed in each sample well.

-

Determine Enzyme Activity: One unit (U) of TGase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate per minute at 37°C.[10][11]

Activity (U/mL) = (µmol of product formed) / (Incubation time in min × Volume of enzyme in mL)

Specific Activity (U/mg) = Activity (U/mL) / (Concentration of protein in mg/mL)

Part 3: Advanced Applications and Alternative Methodologies

While the hydroxamate assay is a workhorse, Z-Gly-Gln-OH can be employed in more sophisticated assays for deeper mechanistic insights or enhanced sensitivity.

Kinetic Analysis and Inhibitor Screening

The hydroxamate assay is perfectly suited for determining key kinetic parameters (Kₘ and kcat) and for screening potential inhibitors, a critical step in drug development for diseases like celiac disease.[1]

-

Kₘ Determination: The assay is run with varying concentrations of Z-Gln-Gly-OH while keeping the hydroxylamine concentration fixed and high. The initial reaction velocities are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.

-

Inhibitor Screening (IC₅₀): The assay is performed with fixed substrate concentrations and varying concentrations of a potential inhibitor. The resulting activity data is used to calculate the IC₅₀ value, a key measure of inhibitor potency.

Alternative Detection Platforms

| Method | Principle | Amine Donor | Detection | Pros | Cons |

| Colorimetric | Formation of a colored complex with the hydroxamate product.[10] | Hydroxylamine | Absorbance (525 nm) | Inexpensive, robust, simple equipment. | Moderate sensitivity, endpoint only. |

| Fluorometric | Incorporation of a fluorescent amine into Z-Gln-Gly-OH.[15] | Monodansyl cadaverine | Fluorescence | High sensitivity, suitable for continuous kinetic assays. | More expensive reagents, requires a fluorometer. |

| HPLC-Based | Chromatographic separation and quantification of substrate and product.[15] | Any amine donor | UV or Fluorescence | Highly accurate, can detect multiple species simultaneously. | Low throughput, requires specialized equipment and expertise. |

Part 4: Conclusion

Z-Gln-Gly-OH is more than just a reagent; it is a versatile and powerful tool for the quantitative study of transglutaminases. Its well-defined structure and predictable reactivity form the basis of the reliable hydroxamate assay. By understanding the core principles of this assay, from the role of each reagent to the logic of its validation, researchers can generate high-quality, reproducible data. Furthermore, the adaptability of Z-Gln-Gly-OH to more advanced kinetic and fluorescence-based methods ensures its continued relevance in both fundamental biochemical research and the cutting edge of therapeutic drug discovery.

References

-

Patsnap Synapse. New study shows promising celiac disease drug's molecular efficacy. Patsnap Synapse. Published July 15, 2024. Available at: [Link].

-

Zedira GmbH. Z-Gln-Gly-OH. Zedira GmbH. Available at: [Link].

-

Corey Organics. Z-L-Gln-OH amino acid manufacturers. Corey Organics. Available at: [Link].

-

Daugherty, L. G., et al. (2004). Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates. Biochemistry, 43(37), 11804-11814. Available at: [Link].

-

Zedira GmbH. Z-Glutamyl(γ-hydroxamate)-glycine. Zedira GmbH. Available at: [Link].

-

BMG LABTECH. Transglutaminase activity assay. BMG LABTECH. Available at: [Link].

-

Wikipedia. Gelatin. Wikipedia. Last updated January 2026. Available at: [Link].

-

Wikipedia. Glycerol. Wikipedia. Last updated January 2026. Available at: [Link].

-

Liu, S., et al. (2024). Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling. Biotechnology and Bioengineering. Published online October 16, 2024. Available at: [Link].

-

MDPI. Amino Acid-Optimized Medium Improves Long-Term Growth, Conidiation, Stress Tolerance, and Biocontrol Performance of Esteya vermicola Against Pinewood Nematode. MDPI. Available at: [Link].

-

PubMed. Can arginine, glutamate and glutamine serve as surrogates of intestinal mucosal healing in the patients with celiac disease following gluten-free diet? An NMR based metabolomics study. PubMed. Published May 13, 2025. Available at: [Link].

-

Zedira GmbH. We measure activity in your transglutaminase samples!. Zedira GmbH. Available at: [Link].

-

Dennler, P., et al. (2014). Enzyme-catalyzed protein crosslinking. Applied Microbiology and Biotechnology, 98(18), 7659-7673. Available at: [Link].

-

van der Wal, E., et al. (2012). Detection of transglutaminase activity using click chemistry. FEBS Letters, 586(19), 3291-3296. Available at: [Link].

-

Mirveis, Z., et al. (2025). Kinetic model of glycolysis and glutaminolysis interplay developed in MATLAB SimBiology. ARROW@TU Dublin. Available at: [Link].

-

Hettick, J. M., et al. (2020). Spontaneous protein–protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. Biochemical Journal, 477(16), 3121-3136. Available at: [Link].

-

Pinkas, D. M., et al. (2007). Transglutaminase 2 Undergoes a Large Conformational Change upon Activation. PLoS Biology, 5(12), e327. Available at: [Link].

-

Hettick, J. M., et al. (2020). Spontaneous protein-protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. Biochemical Journal, 477(16), 3121-3136. Available at: [Link].

-

Fasano, A. (2015). The Role of Gluten in Celiac Disease and Type 1 Diabetes. DASH (Harvard). Available at: [Link].

-

Yüksel, M., et al. (2025). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. Published August 6, 2025. Available at: [Link].

-

Wodtke, R., et al. (2020). Solution-phase Synthesis of the Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH and Its Use for Inhibitor and Amine Substrate Characterisation. Analytical Biochemistry, 596, 113612. Available at: [Link].

-

PeptaNova. Z-Gln-Gly-OH. PeptaNova. Available at: [Link].

-

Strop, P., et al. (2014). Versatility of Microbial Transglutaminase. Bioconjugate Chemistry, 25(5), 855-865. Available at: [Link].

-

MDPI. Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. MDPI. Published February 3, 2026. Available at: [Link].

-

Shomu's Biology. (2013, November 5). Enzyme cross linking [Video]. YouTube. Available at: [Link].

-

Klöck, C., et al. (2013). Role of Transglutaminase 2 in Celiac Disease Pathogenesis. Nutrients, 5(3), 788-802. Available at: [Link].

-

König, J., et al. (2020). Gluten Degrading Enzymes for Treatment of Celiac Disease. Nutrients, 12(7), 2095. Available at: [Link].

-

Cordella, C., et al. (2013). Biotechnological Applications of Transglutaminases. International Journal of Molecular Sciences, 14(10), 20533-20557. Available at: [Link].

-

Grunwald, C., et al. (2021). Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements. FEBS Journal, 288(12), 3788-3801. Available at: [Link].

-

Zhang, Y., et al. (2023). Design of highly active substrates using molecular docking for microbial transglutaminase detection. RSC Advances, 13(8), 5176-5184. Available at: [Link].

-

Spidel, J. L., et al. (2020). Expanding the Versatility of Microbial Transglutaminase Using α-Effect Nucleophiles as Noncanonical Substrates. Bioconjugate Chemistry, 31(7), 1830-1840. Available at: [Link].

Sources

- 1. New study shows promising celiac disease drug's molecular efficacy [synapse.patsnap.com]

- 2. Role of Transglutaminase 2 in Celiac Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-catalyzed protein crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of highly active substrates using molecular docking for microbial transglutaminase detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Z-Gln-Gly γ-glutamyl donor substrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Z-Gln-Gly-OH › PeptaNova [peptanova.de]

- 7. Z-Gln-Gly-OH - Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 8. Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]

- 11. zedira.com [zedira.com]

- 12. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Strategic Selection and Application of Z-Gly-Gln-OH and Boc-Gly-Gln-OH in Peptide Chemistry and Drug Development

Introduction: The Imperative of Amine Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the selective formation of amide bonds in a predetermined sequence is paramount. The nucleophilic nature of the α-amino group of an amino acid necessitates the use of protecting groups to prevent undesirable side reactions during the activation of the carboxyl group and subsequent coupling reactions.[1][2] The choice of an appropriate protecting group is a critical strategic decision that influences the overall efficiency, purity, and yield of the final peptide. This guide focuses on two of the most widely utilized N-terminal protecting groups, the Benzyloxycarbonyl (Z) and the tert-Butoxycarbonyl (Boc) groups, through the lens of the dipeptide Gly-Gln.

The Z-group, introduced by Bergmann and Zervas in 1932, represented a significant milestone in peptide chemistry, enabling the synthesis of complex peptides with a high degree of control.[1] The Boc group, developed later, offered an alternative with distinct advantages in terms of cleavage conditions, paving the way for orthogonal protection strategies that are fundamental to modern peptide synthesis.[1][3] Understanding the nuances of these protecting groups as applied to the Gly-Gln dipeptide is essential for researchers working on peptides with diverse biological activities.

Core Chemical Differences: Z vs. Boc Protecting Groups

The fundamental distinction between Z-Gly-Gln-OH and Boc-Gly-Gln-OH lies in the chemical nature and lability of their respective N-terminal protecting groups.

The Benzyloxycarbonyl (Z) Group: Robust and Versatile

The Z-group is a benzyl carbamate that is stable under a wide range of conditions, including those used for peptide coupling and the deprotection of other protecting groups.[3][4] Its robustness makes it a reliable choice for solution-phase peptide synthesis and for the protection of amino acids that will be incorporated early in a multi-step synthesis.

-

Cleavage Mechanism: The primary method for the removal of the Z-group is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1][4] This process is highly efficient and proceeds under neutral pH, preserving the integrity of acid- or base-sensitive functional groups within the peptide sequence.[1] Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be employed for Z-group cleavage.[4][5]

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile and Orthogonal

The Boc group is a tert-butyl carbamate renowned for its acid lability.[3][6] This property is central to its widespread use in solid-phase peptide synthesis (SPPS) and in orthogonal protection schemes where multiple protecting groups with different cleavage requirements are employed.[2][7]

-

Cleavage Mechanism: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3][6] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions.[3][6] This mild cleavage condition allows for the selective deprotection of the N-terminus without affecting other acid-sensitive protecting groups that may be present on the side chains of other amino acids.

Comparative Analysis: Z-Gly-Gln-OH vs. Boc-Gly-Gln-OH

The choice between Z-Gly-Gln-OH and Boc-Gly-Gln-OH has significant implications for the design and execution of a peptide synthesis strategy. The following table summarizes their key properties:

| Property | Z-Gly-Gln-OH | Boc-Gly-Gln-OH |

| Molecular Formula | C₁₅H₁₉N₃O₆ | C₁₂H₂₁N₃O₆ |

| Molecular Weight | 337.33 g/mol [8] | 303.31 g/mol |

| Appearance | White to off-white solid[9] | White to off-white solid[10] |

| Solubility | Slightly soluble in chloroform, methanol, and water.[9] | Soluble in polar solvents like water and methanol.[10] |

| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][4] | Mild Acidolysis (e.g., TFA in DCM)[1][3][6] |

| Alternative Deprotection | Strong acids (e.g., HBr/AcOH)[4][5] | Strong acids (e.g., HCl in methanol)[6] |

| Stability | Stable to mildly acidic and basic conditions.[3] | Stable to basic and nucleophilic conditions.[7] |

| Key Applications | Solution-phase peptide synthesis, building block for complex peptides.[8] | Solid-phase peptide synthesis, orthogonal protection strategies.[11] |

Strategic Applications in Drug Development

Both Z-Gly-Gln-OH and Boc-Gly-Gln-OH serve as valuable building blocks in the synthesis of therapeutic peptides and other pharmaceutical agents.[8][12]

-

Z-Gly-Gln-OH is often employed in the synthesis of peptides where the final product or intermediates are not compatible with strong acidic conditions. Its stability allows for a wider range of chemical transformations on other parts of the molecule before the final deprotection step. It is also utilized in the synthesis of neoglycoproteins and as a substrate for transglutaminase activity assays.[13]

-

Boc-Gly-Gln-OH is a cornerstone of Boc-based solid-phase peptide synthesis. Its ease of cleavage under mild acidic conditions allows for the stepwise elongation of a peptide chain on a solid support. This dipeptide is also used in the development of enzyme inhibitors and other bioactive molecules.[14]

Experimental Protocols: Deprotection Methodologies

The following protocols provide detailed, step-by-step methodologies for the deprotection of Z-Gly-Gln-OH and Boc-Gly-Gln-OH.

Protocol for the Deprotection of Z-Gly-Gln-OH via Catalytic Hydrogenolysis

Objective: To cleave the Z-group from Z-Gly-Gln-OH to yield H-Gly-Gln-OH.

Materials:

-

Z-Gly-Gln-OH

-

Methanol (MeOH), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) balloon or hydrogenator

-

Celite®

-

Round-bottom flask

-

Stir bar

-

Filtration apparatus

Procedure:

-

Dissolve Z-Gly-Gln-OH in a suitable volume of anhydrous methanol in a round-bottom flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Secure a hydrogen balloon to the flask or connect it to a hydrogenator.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the filter cake with additional methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Gly-Gln-OH.

-

Purify the product as necessary, typically by recrystallization or chromatography.

Protocol for the Deprotection of Boc-Gly-Gln-OH via Acidolysis

Objective: To cleave the Boc-group from Boc-Gly-Gln-OH to yield H-Gly-Gln-OH.

Materials:

-

Boc-Gly-Gln-OH

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Stir bar

-

Ice bath

Procedure:

-

Dissolve Boc-Gly-Gln-OH in anhydrous DCM in a round-bottom flask with a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture.

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting product is the TFA salt of H-Gly-Gln-OH, which can be used directly in the next step or neutralized and purified.

Visualizing the Chemical Structures and Deprotection Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structures of Z-Gly-Gln-OH and Boc-Gly-Gln-OH, along with their respective deprotection pathways.

Caption: Chemical structure of Z-Gly-Gln-OH.

Caption: Chemical structure of Boc-Gly-Gln-OH.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. bachem.com [bachem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Z-GLN-GLY-OH price,buy Z-GLN-GLY-OH - chemicalbook [chemicalbook.com]

- 10. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]

- 11. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 12. nbinno.com [nbinno.com]

- 13. lookchem.com [lookchem.com]

- 14. biosynth.com [biosynth.com]

History and discovery of Z-Gly-Gln-OH in transglutaminase research

Executive Summary

The synthetic dipeptide N-Carbobenzoxy-L-Glutaminyl-Glycine (Z-Gln-Gly-OH) represents a watershed moment in the biochemical characterization of transglutaminases (TGases). First synthesized and utilized by J.E. Folk and P.W.[1] Cole at the National Institutes of Health (NIH) in 1966 , this substrate allowed for the definitive elucidation of the TGase catalytic mechanism.

Before its discovery, TGase activity was measured using crude protein substrates (like casein or insulin), which introduced high variability and kinetic complexity. Z-Gln-Gly-OH provided a small, defined molecular probe that mimicked the specific "glutamine-donor" site of natural protein substrates. Its development enabled the Hydroxamate Assay , which remains the gold standard for quantifying TGase activity, screening microbial strains, and characterizing therapeutic inhibitors like ZED1227.

Note on Nomenclature: While occasionally cited in shorthand or erroneous permutations as "Z-Gly-Gln-OH" (Z-Glycine-Glutamine), the historically and kinetically correct substrate defined by Folk & Cole is Z-Gln-Gly-OH (Z-Glutamine-Glycine). This guide focuses on the authentic Z-Gln-Gly-OH substrate to ensure scientific accuracy.

Historical Genesis: The Folk & Cole Era (1966)[2]

In the mid-1960s, the field of enzymology struggled to define the precise catalytic mechanism of "transglutaminase" (then often called "amine-incorporating enzyme"). The primary challenge was the lack of a specific, small-molecule substrate.

The Challenge of Protein Substrates

Early assays relied on measuring the incorporation of radioactive amines (e.g., [

-

Problem 1: Casein contains multiple glutamine residues, making

and -

Problem 2: Protein substrates suffer from batch-to-batch variability and solubility issues.

The Synthetic Solution

In 1966, J.E. Folk and P.W.[1] Cole published their seminal work in Biochimica et Biophysica Acta and The Journal of Biological Chemistry. They synthesized a series of N-protected glutamine peptides to identify the minimal structural requirements for TGase recognition.

Key Discovery: They found that the enzyme required:

-

An N-terminal blocking group: The "Z" (Carbobenzoxy / Benzyloxycarbonyl) group mimics the peptide backbone of a protein, preventing the free amine of the glutamine from interfering.

-

A C-terminal extension: A simple Glutamine amino acid was not a substrate. The addition of Glycine (Gly) at the C-terminus provided the necessary steric environment and flexibility.

Thus, Z-Gln-Gly-OH was born as the first "ideal" synthetic substrate, exhibiting a low

Mechanistic Role: The Catalytic Cycle

Z-Gln-Gly-OH allowed Folk and Cole to prove the Modified Double-Displacement (Ping-Pong) Mechanism .

The Mechanism Explained

-

Acylation Step: The active site Cysteine (Cys-277 in human TG2) attacks the

-carboxamide of the Glutamine in Z-Gln-Gly-OH. This releases Ammonia ( -

Deacylation Step:

-

In the presence of Amine: A primary amine (e.g., Hydroxylamine or Lysine) attacks the thioester, forming an isopeptide bond (Transamidation).

-

In the absence of Amine: Water attacks the thioester, converting Glutamine to Glutamic Acid (Deamidation).

-

Visualizing the Pathway

Caption: The Ping-Pong Catalytic Cycle of Transglutaminase utilizing Z-Gln-Gly-OH as the acyl donor.

The Hydroxamate Assay (Folk & Cole Method)

The most enduring legacy of Z-Gln-Gly-OH is the colorimetric Hydroxamate Assay . This protocol relies on the reaction of the substrate with Hydroxylamine (acting as the amine donor).[2]

Principle

TGase catalyzes the transfer of the

-

Detection: In acidic conditions with Ferric Chloride (

), hydroxamates form a stable Red-Burgundy Complex (

Standard Protocol (Self-Validating)

Reagents:

-

Substrate Solution: 30 mM Z-Gln-Gly-OH in Tris-Acetate buffer (pH 6.0).

-

Amine Donor: 100 mM Hydroxylamine (

). -

Stop/Color Reagent: 12% TCA (Trichloroacetic acid) containing 5%

in 0.1 M HCl.

Workflow:

-

Incubation: Mix Enzyme + Z-Gln-Gly-OH + Hydroxylamine +

(activator). Incubate at 37°C for 10–30 mins. -

Termination: Add Stop Reagent. The low pH stops the enzyme and precipitates protein (if crude extract is used).

-

Development: The

binds the enzymatically produced hydroxamate immediately. -

Measurement: Centrifuge (if precipitate forms) and read Absorbance at 525 nm.

Validation Check:

-

Blank: A reaction mixture without

(add EDTA) should yield -

Linearity: The signal must be linear with time and enzyme concentration up to

.

Assay Workflow Diagram

Caption: Step-by-step workflow of the Folk & Cole Colorimetric Hydroxamate Assay.

Comparative Data: Synthetic vs. Protein Substrates[3]

The shift to Z-Gln-Gly-OH offered superior kinetic precision.

| Feature | Protein Substrate (e.g., Casein) | Synthetic Substrate (Z-Gln-Gly-OH) |

| Specificity | Multiple reactive Gln sites (Heterogeneous) | Single reactive Gln site (Homogeneous) |

| Kinetics | Complex (Apparent Km) | Simple Michaelis-Menten kinetics |

| Solubility | Poor / Forms precipitates | High solubility in aqueous buffers |

| Detection | Radiometric ( | Colorimetric (Fe-Complex) or HPLC |

| Throughput | Low (Filtration required) | High (96-well plate compatible) |

Modern Applications in Drug Discovery

While discovered in 1966, Z-Gln-Gly-OH remains critical in modern drug development, particularly for Celiac disease and fibrosis where TG2 inhibition is a therapeutic target.

-

Inhibitor Screening: It is the reference substrate for calculating the

of covalent inhibitors like ZED1227 (a clinical-stage TG2 inhibitor). The small size of Z-Gln-Gly-OH ensures that inhibitors are tested against the core catalytic machinery without steric interference from large protein domains. -

Microbial TGase (MTG) Screening: In food biotechnology, Z-Gln-Gly-OH is used to screen Streptomyces strains for MTG production, as MTG also accepts this substrate (though with different kinetics than mammalian TG2).

References

-

Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[3] I. Purification and properties of the enzyme: identification of a functional cysteine essential for activity.[3] Journal of Biological Chemistry, 241(23), 5518–5525.[3]

-

Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 122(2), 244–264.

-

Gross, M., Whetzel, N. K., & Folk, J. E. (1975). The Extended Active Site of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 250(12), 4648–4655.

-

Zedira GmbH. (n.d.). Transglutaminase Assay Kit (Hydroxamate Assay) Technical Data Sheet. Retrieved from Zedira.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]

- 3. Mechanism of action of guinea pig liver transglutaminase. I. Purification and properties of the enzyme: identification of a functional cysteine essential for activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Z-Gly-Gln-OH via Hybrid Fmoc-SPPS

Executive Summary

The dipeptide Z-Gly-Gln-OH is a critical substrate used in enzymatic assays (e.g., for transglutaminases or proteases) and as a chiral building block in medicinal chemistry. Its synthesis presents a unique orthogonal challenge: the retention of the N-terminal Benzyloxycarbonyl (Z) group while simultaneously removing acid-labile side-chain protection on Glutamine (Gln) and cleaving the peptide from the solid support.

This protocol details a high-fidelity synthesis strategy using Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin . By leveraging the differential acid stability of the Z-group (stable to TFA) versus the Trityl (Trt) group (labile to TFA), researchers can isolate the target molecule with high purity, avoiding the common pitfall of Glutamine side-chain dehydration (nitrile formation).

Strategic Planning & Chemical Logic

The "Glutamine Problem" (Nitrile Formation)

The primary failure mode in Gln coupling is the dehydration of the primary amide side chain (

-

Solution: We utilize Fmoc-Gln(Trt)-OH .[1][2] The bulky Trityl group sterically hinders the amide nitrogen, preventing dehydration.

Orthogonal Protection Strategy

To obtain Z-Gly-Gln-OH, the synthesis requires a "Hybrid" approach:

-

Backbone Strategy: Fmoc (fluorenylmethoxycarbonyl) for the C-terminal Gln.

-

N-Terminal Capping: Z-Gly-OH is coupled as the final residue.

-

Cleavage Logic:

Resin Selection

2-Chlorotrityl Chloride (2-CTC) Resin is selected over Wang resin for two reasons:

-

Racemization Control: Loading the first amino acid (Gln) onto 2-CTC occurs via nucleophilic displacement of chloride, which preserves the chiral integrity of the C-terminal Gln better than the esterification required for Wang resin.

-

Yield: 2-CTC is sterically bulky, reducing aggregation of the growing chain.

Materials & Reagents

| Component | Reagent Specification | Function |

| Solid Support | 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g) | C-terminal anchor |

| Amino Acid 1 | Fmoc-Gln(Trt)-OH | Protected C-terminal residue |

| Amino Acid 2 | Z-Gly-OH (Cbz-Gly-OH) | N-terminal residue |

| Coupling Agent | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Activator / Racemization Suppressor |

| Base | DIPEA (N,N-Diisopropylethylamine) | Base for resin loading |

| Deprotection | 20% Piperidine in DMF | Fmoc removal |

| Cleavage | TFA / TIS / H₂O (95:2.5:2.[5][6]5) | Global deprotection & cleavage |

Detailed Experimental Protocol

Phase 1: Resin Loading (Immobilization of Gln)

Rationale: Low-density loading is preferred to prevent aggregation.

-

Swelling: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL dry DCM (Dichloromethane). Swell for 20 mins. Drain.

-

Loading Solution: Dissolve Fmoc-Gln(Trt)-OH (1.2 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (4.0 eq).

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping (Methanolysis): Add 1 mL of HPLC-grade Methanol (MeOH) to the reaction mixture. Agitate for 15 mins.

-

Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Fmoc Deprotection[8]

-

Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 mins. Drain.

-

Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 mins. Drain.

-

Wash: Wash thoroughly with DMF (5x) to remove all traces of piperidine (critical to prevent premature removal of the Z-group in rare cases, though Z is generally base-stable).

-

Test: Perform a Chloranil test (positive = blue beads) to confirm free secondary amines (or Kaiser test for primary amines).

Phase 3: Coupling Z-Gly-OH

Rationale: Use Oxyma/DIC to ensure efficient coupling without racemization.

-

Activation: In a separate vial, dissolve Z-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF. Add DIC (3.0 eq).[6] Stir for 2 minutes to form the active ester.

-

Coupling: Add the pre-activated mixture to the resin-bound H-Gln(Trt).

-

Incubation: Agitate for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser test.

-

Result: If beads are colorless/white, coupling is complete. If blue, re-couple.

-

-

Wash: DMF (3x), DCM (3x).

Phase 4: Global Cleavage & Side-Chain Deprotection

Rationale: High TFA concentration is required to remove the Trityl group from Gln. The Z-group will remain intact.

-

Preparation: Wash resin with DCM (3x) and dry under nitrogen flow for 10 mins.

-

Cocktail Prep: Prepare TFA/TIS/H₂O (95:2.5:2.5) .

-

TIS (Triisopropylsilane) acts as a scavenger for the trityl carbocations.

-

-

Reaction: Add 10 mL cleavage cocktail to the resin. Agitate for 2 hours.

-

Collection: Filter the resin, collecting the filtrate (containing the peptide). Wash resin with 2 mL TFA; combine filtrates.

-

Precipitation: Dropwise add the filtrate into 40 mL of cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend pellet in fresh ether and centrifuge again (repeat 2x).

-

Drying: Dry the white pellet under vacuum.

Workflow Visualization

Figure 1: Synthetic workflow for Z-Gly-Gln-OH.[7] Note that the Z-group survives the acidic cleavage conditions that remove the Trityl group.

Analytical Validation (QC)

Upon isolation, the crude product must be verified.

| Method | Expected Result | Notes |

| HPLC | Single major peak (>95% purity) | Z-group increases hydrophobicity; retention time will be later than free Gly-Gln. |

| ESI-MS | [M+H]⁺ = 338.13 Da | Calculated MW: 337.33 g/mol . |

| 1H NMR | Phenyl protons (7.3 ppm) | Confirms presence of Z-group. |

Troubleshooting Note (Solubility): Z-Gly-Gln-OH exhibits limited solubility in pure water due to the hydrophobic Z-group and the potential for Gln-induced aggregation. Dissolve in DMSO or 50% Acetic Acid for analysis or enzymatic assays.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

- Citation for Z-group stability in TFA and Trityl lability.

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. [Link]

- Citation for using Oxyma/DIC to prevent racemiz

- General protocol grounding for Fmoc cleavage and resin handling.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: High-Yield Preparation of Gly-Gln Dipeptide via Z-Gly-Gln-OH Hydrogenolysis

Executive Summary

Glycyl-L-Glutamine (Gly-Gln) is a thermostable dipeptide extensively used in mammalian cell culture media (e.g., GlutaMAX™) and parenteral nutrition. Unlike free L-glutamine, which spontaneously degrades into toxic ammonia and pyroglutamate (pGlu) in solution, Gly-Gln resists cyclization and deamidation.

This application note details the catalytic hydrogenolysis of Z-Gly-Gln-OH (N-benzyloxycarbonyl-glycyl-L-glutamine) to yield high-purity Gly-Gln. The protocol is designed to overcome the two primary challenges in this synthesis:

-

Solubility Mismatch: The starting material is lipophilic, while the product is highly polar/hydrophilic.

-

Glutamine Instability: Prevention of intramolecular cyclization to pyroglutamic acid during workup.

Mechanistic Insight & Experimental Logic

The Chemistry of Z-Deprotection

The Benzyloxycarbonyl (Z or Cbz) group is removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). This method is preferred over acidolysis (HBr/AcOH) for Glutamine-containing peptides because it proceeds under neutral conditions , significantly reducing the risk of acid-catalyzed deamidation or cyclization.

Mechanism:

-

Adsorption: Hydrogen gas (

) adsorbs onto the Pd surface, dissociating into reactive hydrides. -

Coordination: The Z-group's alkene/aromatic system coordinates with the Pd surface.

-

Hydrogenolysis: The benzylic C-O bond is cleaved. Toluene is released as a byproduct.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release

and the free amine (Gly-Gln).

Critical Quality Attribute: Controlling Pyroglutamate (pGlu)

The most critical impurity is Cyclo(Gly-Gln) or free Pyroglutamic acid , formed if the N-terminal Glutamine (or Gln residue in general) attacks its own side-chain amide.

-

Risk Factor: High temperature (>45°C) and acidic pH accelerate this side reaction.

-

Control Strategy: This protocol maintains a temperature of <40°C and uses a neutral solvent system (MeOH/H2O) to mitigate cyclization.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Z-Gly-Gln-OH | CAS 6610-42-0, >98% Purity | Starting Material (Substrate) |

| Palladium on Carbon | 10% Pd/C, 50% wet | Catalyst (Wet form prevents ignition) |

| Methanol (MeOH) | HPLC Grade | Solvent / Antisolvent |

| Water | Milli-Q / WFI (Endotoxin-free) | Co-solvent / Product Solvent |

| Hydrogen Gas | >99.9% Purity | Reagent (or Ammonium Formate) |

| Celite® 545 | Filter Aid | Catalyst removal |

Equipment

-

Reaction Vessel: 3-neck round bottom flask (for balloon method) or Parr Hydrogenator bottle.

-

Filtration: Sintered glass funnel or Buchner funnel with Celite bed.

-

Evaporator: Rotary evaporator with precise bath temperature control (Max 40°C).

-

Analysis: HPLC (C18 column) or TLC (Silica gel 60 F254).

Experimental Protocol

Reaction Setup (Scale: 10g Z-Gly-Gln-OH)

Logic: A mixed solvent system (MeOH/Water) is required.[1] Pure Methanol dissolves the Z-protected starting material but precipitates the Gly-Gln product, potentially trapping the catalyst. Pure Water dissolves the product but not the starting material. A 1:1 to 4:1 MeOH:Water ratio maintains homogeneity throughout the transformation.

-

Dissolution: In a 500 mL flask, suspend 10.0 g (29.6 mmol) of Z-Gly-Gln-OH in 150 mL Methanol . Add 50 mL Water and stir until a clear or slightly hazy solution is obtained.

-

Catalyst Addition:

-

Safety Note: Pd/C can ignite methanol vapors. Flush the vessel with Nitrogen (

) before adding catalyst. -

Add 1.0 g of 10% Pd/C (50% wet). This represents a 5% dry catalyst loading w/w.

-

-

Hydrogenation:

-

Method A (Balloon): Seal flask with a septum. Insert a needle connected to a vacuum line to degas (carefully, do not boil solvent). Refill with

. Repeat 3x. Finally, insert a balloon filled with -

Method B (Parr Shaker): Pressurize to 30-40 psi

.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Time: Typically 4–6 hours.

-

Monitoring: Check TLC (Eluent: n-Butanol/Acetic Acid/Water 3:1:1).

-

SM (

, UV active). -

Product (

, UV inactive, Ninhydrin positive). -

Endpoint: Complete disappearance of UV-active spot.

-

-

Workup & Catalyst Removal

Logic: The product is now free Gly-Gln. It is highly soluble in the water fraction but less soluble in Methanol.

-

Degassing: Remove

source. Flush system with -

Filtration: Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.

-

Critical Step: Wash the filter cake with 50 mL warm Water (35°C) . The product may have precipitated on the carbon; warm water ensures complete recovery.

-

-

Concentration: Combine filtrate and washings. Concentrate under reduced pressure (Rotavap) at <40°C to remove Methanol.

-

Stop condition: Evaporate until the volume is approx. 40-50 mL (mostly aqueous).

-

Crystallization / Isolation

Logic: Gly-Gln is extremely soluble in water but insoluble in Methanol/Ethanol. We use Methanol as an antisolvent to force crystallization.

-

Precipitation: To the concentrated aqueous residue (~50 mL), slowly add 200 mL Methanol dropwise with stirring.

-

Aging: Cool the suspension to 0–4°C and stir for 2–3 hours to maximize yield.

-

Collection: Filter the white crystalline solid.

-

Drying: Dry in a vacuum oven at 40°C overnight.

Expected Yield: 5.4 – 5.7 g (90–95%) Appearance: White crystalline powder.

Visualization of Workflows

Reaction Scheme

The following diagram illustrates the chemical transformation and the fate of the protecting group.

Caption: Catalytic hydrogenolysis mechanism. Z-group cleavage yields unstable carbamic acid, which decarboxylates to Gly-Gln.

Process Workflow & Critical Control Points

This flowchart guides the operator through the critical decision points to ensure purity.

Caption: Operational workflow. Note the critical temperature control during evaporation to prevent pGlu formation.

Analytical Specifications & Quality Control

Upon isolation, the product must be verified against the following specifications.

| Test | Specification | Method | Note |

| Appearance | White Crystalline Powder | Visual | |

| Purity (HPLC) | > 99.0% | C18, 210 nm | Mobile Phase: Phosphate Buffer/MeOH |

| Impurity (pGlu) | < 0.5% | HPLC | Critical for cell culture stability |

| Optical Rotation | Polarimeter | c=10 in 2N HCl | |

| Solubility | Clear, Colorless | 5% in Water | |

| Mass Spec | [M+H]+ = 204.2 Da | ESI-MS |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalled | Catalyst poisoning or poor H2 transfer. | Purge vessel again. Increase agitation speed. Add fresh catalyst (10% of initial amount). |

| Product is Colored | Residual Pd colloids. | Filter through a tighter matrix (0.22 µm membrane) or treat with activated charcoal before crystallization. |

| Low Yield | Product lost in filter cake or mother liquor. | Ensure filter cake is washed with warm water. Cool mother liquor to 0°C for longer before filtering. |

| High pGlu Impurity | Excessive heat during workup. | Keep Rotavap bath <40°C. Do not leave product in acidic solution for extended periods. |

References

-

National Institutes of Health (NIH). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions. Retrieved from [Link]

- Google Patents.CN102993271A - Preparation method of glycyl-L-glutamine.

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from [Link]

Sources

A Researcher's Guide to the Strategic Incorporation of Z-Gly-Gln-OH into Bioactive Peptide Sequences

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dipeptide Building Blocks in Bioactive Peptide Synthesis

The synthesis of bioactive peptides is a cornerstone of modern therapeutic and biotechnological research. These molecules, potent regulators of diverse biological functions, are central to the development of novel drugs and research tools.[1][2] While stepwise solid-phase peptide synthesis (SPPS) has revolutionized the field, the strategic use of pre-formed peptide fragments, such as the dipeptide N-α-benzyloxycarbonyl-Glycyl-L-Glutamine (Z-Gly-Gln-OH), offers a powerful approach to enhance efficiency and overcome common synthetic hurdles.

The Gly-Gln motif is of particular interest in many bioactive sequences, contributing to solubility, structural stability, and specific molecular interactions. Glutamine, the most abundant amino acid in the body, is vital for numerous physiological processes, including immune function and intestinal integrity.[3] However, the synthesis of glutamine-containing peptides can be challenging due to the reactivity of its side-chain amide, which can lead to undesirable side reactions.[4][5]

This application note provides a comprehensive guide to the incorporation of Z-Gly-Gln-OH into growing peptide chains using both solid-phase and solution-phase methodologies. By employing this dipeptide, researchers can circumvent potential issues associated with stepwise glutamine addition and often improve cycle times and overall purity of the final product.[6] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in extensive field experience.

Physicochemical Properties and Handling of Z-Gly-Gln-OH

A thorough understanding of the starting material is fundamental to successful synthesis. Z-Gly-Gln-OH is a white to off-white solid, whose properties dictate its handling and reaction conditions.

| Property | Value | Source |

| Chemical Formula | C15H19N3O6 | [7][8] |

| Molecular Weight | 337.33 g/mol | [7][8] |

| Melting Point | 131 - 132°C | [7][8] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water (sonication may improve dissolution) | [7][8] |

| Storage Temperature | -20°C | [7][8] |

Expert Handling Recommendations:

-

Storage: Due to the terminal glutamine, which can degrade over time, it is imperative to store Z-Gly-Gln-OH at or below -20°C in a desiccated environment to minimize hydrolysis and maintain its integrity.

-

Weighing and Dissolution: Before use, allow the reagent to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture. For coupling reactions, dissolve the dipeptide in the appropriate solvent (e.g., DMF or NMP) immediately before activation. Sonication can aid in dissolving the peptide, which may exhibit limited solubility.[7]

Core Methodologies for Incorporation: A Tale of Two Strategies

The choice between solid-phase and solution-phase synthesis depends on the overall synthetic strategy, the length of the target peptide, and purification considerations. Z-Gly-Gln-OH is amenable to both approaches.[9]

Solid-Phase Peptide Synthesis (SPPS): A Stepwise, Resin-Bound Approach

SPPS is the workhorse of peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing.[10] Using the Z-Gly-Gln-OH dipeptide block in an Fmoc-based SPPS strategy can be particularly advantageous. It reduces the number of coupling cycles and can mitigate aggregation issues sometimes seen with glutamine.

Caption: SPPS workflow for coupling Z-Gly-Gln-OH.

This protocol assumes a standard Fmoc-based SPPS workflow on a 0.1 mmol scale.

-

Resin Preparation:

-

Start with the N-terminally deprotected peptide-resin (bearing a free amine). This is achieved by treating the Fmoc-protected peptide-resin with 20% piperidine in DMF.[11]

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Activation of Z-Gly-Gln-OH:

-

In a separate vessel, dissolve Z-Gly-Gln-OH (3 equivalents, 0.3 mmol, 101.2 mg) in DMF.

-

Add HBTU (2.9 equivalents, 0.29 mmol, 110 mg) and HOBt (3 equivalents, 0.3 mmol, 46 mg).[12][13] The combination of HBTU and HOBt is highly effective at activating the carboxylic acid and suppressing racemization.[12][14]

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture. The solution should turn yellow, indicating the formation of the active O-acylisourea ester.

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling to the Resin:

-

Add the activated Z-Gly-Gln-OH solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Self-Validation Check: Perform a Kaiser test to monitor the reaction. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or consider a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.

-

The resulting resin now bears the peptide elongated by the Gly-Gln dipeptide, with the N-terminus protected by the Z group. This Z-group is stable to the piperidine used for subsequent Fmoc deprotection steps, providing orthogonal protection.[15]

Solution-Phase Peptide Synthesis: A Convergent Assembly

Solution-phase synthesis is advantageous for large-scale production and for creating complex peptide architectures where purification of intermediates is necessary.[9][16] This approach involves coupling peptide fragments in solution, a "convergent" strategy that can be more efficient than a linear, stepwise assembly for long peptides.

Caption: Solution-phase workflow for peptide fragment coupling.

This protocol describes the coupling of Z-Gly-Gln-OH to a C-terminally protected amino acid or peptide fragment (e.g., H-Phe-OMe).

-

Reactant Preparation:

-

Dissolve Z-Gly-Gln-OH (1 equivalent) in an appropriate solvent like DMF or a DCM/DMF mixture.

-

In a separate flask, dissolve the amino-component (e.g., Phenylalanine methyl ester hydrochloride, 1 equivalent) and DIEA (1.1 equivalents) in DMF to neutralize the salt and liberate the free amine.

-

-

Coupling Reaction:

-

Cool the Z-Gly-Gln-OH solution to 0°C in an ice bath.

-

Add EDC·HCl (1.1 equivalents) and HOBt (1.1 equivalents) to the Z-Gly-Gln-OH solution. Stir for 15 minutes to pre-activate the carboxyl group.

-

Slowly add the free-amine solution of the peptide fragment to the activated Z-Gly-Gln-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine to remove unreacted starting materials and coupling reagents.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash chromatography or recrystallization to yield the pure, protected peptide.

-

The Critical Step: Z-Group Deprotection

The benzyloxycarbonyl (Z or Cbz) group is a classic and robust amine protecting group, first introduced by Bergmann and Zervas.[17][18] Its key advantage is its stability to a wide range of conditions, yet it can be removed cleanly under specific, mild conditions, most commonly catalytic hydrogenolysis.[19][20]

Mechanism: Catalytic Hydrogenolysis

Caption: Z-group removal by catalytic hydrogenolysis.

-

Setup:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid to aid solubility.

-

Place the solution in a flask equipped with a magnetic stir bar.

-

Carefully add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution. The amount is typically 10-20% of the substrate weight. Caution: Pd/C is flammable when dry and can ignite solvents. Handle with care in an inert atmosphere if possible.

-

-

Hydrogenation:

-

Seal the flask and purge the atmosphere with hydrogen gas. A hydrogen-filled balloon is sufficient for small-scale reactions. For larger scales, a Parr hydrogenator is recommended.

-

Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

-

-

Monitoring and Work-up:

-

Self-Validation Check: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Z-group from the product spot on the TLC plate is a good indicator of completion.

-

Once the reaction is complete (typically 2-16 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.

-

Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

-

This method is exceptionally clean, with the by-products being toluene and carbon dioxide, which are easily removed.[21]

Analytical Characterization and Quality Control

Rigorous analytical chemistry is non-negotiable in peptide synthesis to ensure the identity, purity, and quantity of the target molecule.[22][23]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic peptide.[24] A reversed-phase C18 column is typically used for this purpose.

| Parameter | Typical Value | Rationale |

| Column | C18, 3-5 µm particle size | Provides good hydrophobic retention for most peptides. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |

| Gradient | 5-95% B over 30 minutes | A broad gradient is used initially to elute peptides of varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Tyr, Trp). |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity.[25] Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS) for this analysis.

-

Procedure:

-

Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Infuse the solution directly into the ESI source or analyze the eluent from the HPLC.

-

Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the target peptide.

-

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance at the N-terminus of the resin-bound peptide. 2. Peptide aggregation on the resin. 3. Insufficient activation of Z-Gly-Gln-OH. | 1. Double the coupling time. If still incomplete, perform a second coupling with fresh reagents. 2. Use a more effective coupling reagent combination like HATU or COMU.[26] Consider microwave-assisted synthesis to disrupt aggregation.[27] 3. Ensure reagents are fresh and anhydrous. Check the pH of the activation mixture. |

| Side-chain Dehydration of Gln | Under harsh activation conditions, the glutamine side-chain amide can dehydrate to a nitrile. | This is a key reason to use the Z-Gly-Gln-OH dipeptide. By incorporating it as a block, the Gln residue is not exposed to repeated activation cycles. Use standard activation conditions (HBTU/HOBt) rather than more aggressive reagents unless necessary. |

| Incomplete Z-Group Removal | 1. Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys). 2. Poor solubility of the peptide. | 1. Use a larger amount of catalyst or a different type (e.g., Pearlman's catalyst). If the peptide contains sulfur, other deprotection methods like HBr in acetic acid may be required, but these are much harsher.[17] 2. Add acetic acid or trifluoroethanol (TFE) to the hydrogenation solvent to improve solubility. |

Conclusion

The use of Z-Gly-Gln-OH as a dipeptide building block represents a sophisticated and strategic choice in the synthesis of bioactive peptides. It streamlines the synthetic process, mitigates potential side reactions associated with glutamine, and offers orthogonal protection compatible with standard Fmoc-SPPS. The protocols and insights provided in this application note are designed to empower researchers to leverage this valuable reagent, enhancing the efficiency, reliability, and success of their peptide synthesis campaigns. By understanding the causality behind each step and employing robust analytical validation, scientists can confidently construct complex peptide molecules for the advancement of medicine and biology.

References

-

Boons, G. J. (2013). Synthesis of glycopeptides and glycopeptide conjugates. Methods in enzymology, 534, 143–163. [Link]

-

Peptide Solutions. Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. [Link]

-

Wang, J., He, Y., Liu, Z., & Jing, Y. (2025). Glutamine-derived peptides: Current progress and future directions. Comprehensive Reviews in Food Science and Food Safety. [Link]

-

Woll-Bio. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-